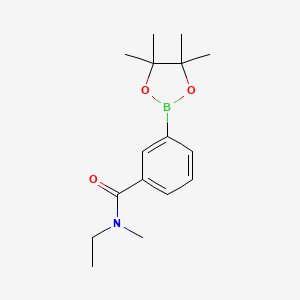

N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H24BNO3 and its molecular weight is 289.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 302577-73-7) is a synthetic compound notable for its unique structural features that include a dioxaborolane moiety. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action based on recent research findings.

The molecular formula of this compound is C15H23BO4, with a molecular weight of approximately 289.18 g/mol. The compound's structure includes an ethyl and a methyl group attached to the nitrogen atom along with a benzamide framework, which may influence its reactivity and biological interactions .

Research indicates that compounds with dioxaborolane structures can exhibit various biological activities due to their ability to interact with biological macromolecules. The specific mechanisms of action for this compound are still under investigation. However, similar compounds have shown potential in:

- Enzyme Inhibition : Many boron-containing compounds act as enzyme inhibitors. For instance, studies have highlighted the inhibitory effects of related compounds on proteases involved in viral replication processes .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activity .

Case Studies

A recent study evaluated the in vitro activity of similar boronic acid derivatives against SARS-CoV-2 main protease (Mpro). The findings indicated that modifications in the molecular structure significantly impacted the inhibitory potency against the enzyme . While specific data on this compound is limited, the trends observed in related compounds suggest potential antiviral applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Notable Biological Activity |

|---|---|---|

| This compound | 289.18 | Potential enzyme inhibitor |

| N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 275.15 | Antiviral activity against Mpro |

| 4-Ethyl-3-methyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)benzaldehyde | 275.15 | Antimicrobial properties |

Synthesis and Stability

The synthesis of this compound can be achieved through various chemical reactions involving boronic acids and amides. It is crucial to store this compound under inert conditions to prevent degradation due to moisture or air exposure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing boron moieties, such as N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, can exhibit significant anticancer properties. Boron-containing compounds have been studied for their ability to inhibit tumor growth and promote apoptosis in cancer cells. The presence of the dioxaborolane group enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

1.2 Drug Delivery Systems

The incorporation of boron compounds into drug delivery systems has shown promise in improving the pharmacokinetics and bioavailability of therapeutic agents. The unique structure of this compound allows for potential conjugation with various drugs to enhance their efficacy while minimizing side effects.

Materials Science

2.1 Polymer Chemistry

this compound can be utilized in the synthesis of advanced polymers. Its boron content facilitates cross-linking reactions that can improve the thermal and mechanical properties of polymeric materials. Research into boron-containing polymers suggests applications in coatings and adhesives that require enhanced durability and chemical resistance.

2.2 Luminescent Materials

The unique electronic properties associated with boron compounds make them suitable for use in luminescent materials. This compound could potentially be incorporated into luminescent devices or sensors due to its ability to participate in energy transfer processes.

Synthetic Organic Chemistry

3.1 Borylation Reactions

The compound serves as a valuable reagent in borylation reactions—a crucial step in the synthesis of various organic compounds. Its ability to facilitate C-H bond activation allows for the functionalization of aromatic compounds under mild conditions. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

3.2 Catalysis

this compound can act as a catalyst or catalyst precursor in various organic transformations. Its boron-containing structure can stabilize intermediates during chemical reactions, thereby enhancing reaction rates and selectivity.

Case Studies

Propiedades

IUPAC Name |

N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-7-18(6)14(19)12-9-8-10-13(11-12)17-20-15(2,3)16(4,5)21-17/h8-11H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYKGWBIUGJTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.